tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO3 and a molecular weight of 233.28 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group attached to the azepane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated azepane derivatives on biological systems, including enzyme inhibition and receptor binding .
Medicine: Its unique structure allows for the exploration of novel therapeutic pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The tert-butyl ester group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl 3-fluoro-4-hydroxyazepane-1-carboxylate
- tert-Butyl 4-hydroxyazepane-1-carboxylate
- tert-Butyl 4-fluoroazepane-1-carboxylate
Uniqueness: tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the azepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVESWNQZBTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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